3-(Bromomethyl)-1-ethoxypentane

Catalog No.
S13714390
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1-ethoxypentane

Product Name

3-(Bromomethyl)-1-ethoxypentane

IUPAC Name

3-(bromomethyl)-1-ethoxypentane

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

WDVXOBYBWMJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CBr

3-(Bromomethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17BrO. It features a bromomethyl group attached to a pentane chain, which is further substituted with an ethoxy group. The compound is characterized by its unique structure that combines both halogen and ether functionalities, making it of interest in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as alkoxides or amines, leading to the formation of ethers or amines.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
  • Reduction: The bromine can be reduced to a hydrogen atom, typically using reducing agents like zinc or lithium aluminum hydride.

These reactions are facilitated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution processes .

3-(Bromomethyl)-1-ethoxypentane can be synthesized through several methods:

  • Alkylation of Ethanol: One common method involves the reaction of 1-bromopentane with sodium ethoxide in ethanol, leading to the formation of the desired ether.
  • Williamson Ether Synthesis: This method utilizes an alkoxide ion derived from ethanol reacting with a suitable alkyl halide. The reaction typically requires reflux conditions for optimal yield.
  • Direct Halogenation: Bromination of 1-ethoxypentane can also yield 3-(Bromomethyl)-1-ethoxypentane, although this may require careful control of reaction conditions to prevent over-bromination .

The unique structure of 3-(Bromomethyl)-1-ethoxypentane allows it to be utilized in various applications:

  • Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its ether functionality, it can act as a solvent for various organic reactions.
  • Reagent in

3-(Bromomethyl)-1-ethoxypentane shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
2-(Bromomethyl)-1-ethoxypentaneC8H17BrOSimilar structure but different position of bromine
1-Bromo-2-ethylbutaneC6H13BrLacks the ethoxy group; simpler structure
1-EthoxybutaneC6H14OEther without bromine; used primarily as a solvent
3-EthoxypentaneC7H16OSimilar ether structure; lacks halogen functionality

The uniqueness of 3-(Bromomethyl)-1-ethoxypentane lies in its combination of both bromine and ethoxy groups, which enhances its reactivity profile compared to ethers or simple alkyl halides alone. This distinctiveness makes it particularly useful in synthetic organic chemistry where both functionalities can be exploited .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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